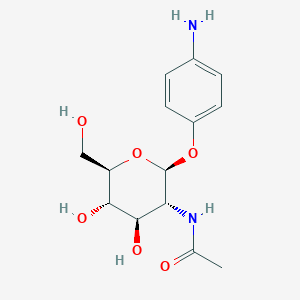

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Introduction and Chemical Foundations

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside stands as a remarkable example of synthetic carbohydrate chemistry, representing the convergence of traditional glycoside structures with modern biochemical applications. This compound belongs to the family of N-acetylglucosamine derivatives, which are fundamentally important in biological systems and synthetic chemistry alike. The molecule's unique architecture combines the structural elements of modified glucose with an aromatic amine functionality, creating a compound that serves multiple roles in contemporary chemical research.

The significance of this compound extends beyond its immediate chemical properties to encompass its role as a research tool in glycobiology. N-Acetylglucosamine derivatives like this compound are essential components in numerous biological processes, including cell wall synthesis in bacteria and the formation of complex carbohydrate structures in higher organisms. The specific modification represented by 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside allows researchers to study these processes with enhanced precision and control.

Chemical Structure and Nomenclature

The chemical identity of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is defined by its complex molecular architecture that integrates multiple functional groups into a cohesive structure. This integration creates unique properties that distinguish it from simpler glycosides and makes it particularly valuable for specialized research applications. The compound's structural complexity requires careful consideration of stereochemistry, functional group positioning, and the overall three-dimensional arrangement of atoms.

Molecular Formula, Weight, and Structural Characteristics

The molecular formula of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C14H20N2O6, with a molecular weight of 312.32 grams per mole. This molecular composition reflects the presence of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and six oxygen atoms, distributed across a glucopyranoside backbone with attached aminophenyl and acetamido substituents. The compound exhibits five defined stereocenters, which contribute to its specific three-dimensional configuration and biological activity.

The structural characteristics of this compound can be systematically analyzed through its constituent components:

| Structural Component | Description | Functional Significance |

|---|---|---|

| Glucopyranoside core | Six-membered ring with oxygen bridge | Provides stability and biological recognition |

| β-Configuration | Specific anomeric stereochemistry | Determines enzyme specificity and binding |

| Acetamido group | N-acetyl substitution at C-2 | Mimics natural N-acetylglucosamine |

| Aminophenyl moiety | Para-substituted aromatic amine | Enables conjugation and detection applications |

| Hydroxyl groups | Multiple hydroxyl functionalities | Provides hydrogen bonding capacity |

The monoisotopic mass of the compound is 312.132136 daltons, which provides precise identification in mass spectrometric analyses. The Chemical Abstracts Service registry number 14419-59-1 uniquely identifies this compound in chemical databases and literature.

IUPAC Classification and Alternative Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. This systematic nomenclature precisely describes the stereochemical configuration and functional group arrangement, providing unambiguous identification of the molecular structure. The IUPAC name reflects the absolute stereochemistry at each chiral center, which is crucial for understanding the compound's biological activity and chemical behavior.

Alternative nomenclatures for this compound include several descriptive names that highlight different aspects of its structure. The compound is commonly referred to as 4-Aminophenyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside, which emphasizes the acetylamino substitution pattern. Another frequently used designation is p-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside, where the "p-" prefix specifically indicates the para position of the amino group on the phenyl ring.

Additional systematic names include β-D-Glucopyranoside, 4-aminophenyl 2-(acetylamino)-2-deoxy-, which follows the traditional glycoside naming convention by placing the aglycone first. The designation p-Aminophenyl-N-acetyl-β-D-glucosaminide provides another perspective by emphasizing the N-acetylglucosamine core structure. These various nomenclatures serve different purposes in chemical literature and databases, allowing for comprehensive indexing and cross-referencing.

Relationship to Other Glycosides and N-acetylglucosamine Derivatives

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to the broader family of N-acetylglucosamine derivatives, which are fundamental building blocks in biological systems. N-Acetylglucosamine itself is an amide derivative of the monosaccharide glucose, formed as a secondary amide between glucosamine and acetic acid. This parent compound plays crucial roles in various biological systems, including bacterial cell wall construction and the formation of chitin in arthropod exoskeletons.

The relationship between this compound and other glycosides can be understood through structural comparisons and functional similarities. Like other phenyl glycosides, it contains an aromatic aglycone attached to a carbohydrate moiety through a glycosidic bond. However, the presence of the amino group on the phenyl ring and the acetamido substitution on the sugar ring distinguishes it from simpler phenyl glycosides. The compound shares structural features with 4-Aminophenyl β-D-glucopyranoside, which lacks the acetamido modification but retains the aminophenyl aglycone.

The N-acetylglucosamine core structure connects this compound to a vast array of biologically important molecules. In nature, N-acetylglucosamine units are found in peptidoglycan layers of bacterial cell walls, where they alternate with N-acetylmuramic acid units to form the backbone of this essential structural component. The compound also relates to hyaluronan, a polymer formed by alternating N-acetylglucosamine and glucuronic acid units. These relationships highlight the biological relevance of the core structure and explain why synthetic derivatives like 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serve as valuable research tools.

Physical and Chemical Properties

The physical and chemical properties of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside reflect its unique molecular structure and determine its behavior in various experimental conditions. These properties are essential for understanding how the compound can be handled, stored, and utilized in research applications. The combination of hydrophilic carbohydrate components with hydrophobic aromatic elements creates distinctive solubility and stability characteristics that require careful consideration in experimental design.

Solubility Profile and Stability Parameters

The solubility characteristics of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside demonstrate the compound's amphiphilic nature, reflecting both hydrophilic and hydrophobic structural elements. The compound exhibits slight solubility in dimethyl sulfoxide, methanol, and water. This limited solubility profile is typical for compounds containing both carbohydrate and aromatic components, as the polar hydroxyl groups and amino functionalities provide some water affinity while the phenyl ring contributes hydrophobic character.

Temperature significantly influences the dissolution behavior of this compound. Higher temperatures generally enhance solubility in polar solvents, allowing for improved dissolution in methanol and water when heated. For practical applications, the compound can be dissolved in dimethyl sulfoxide for stock solution preparation, though the resulting solutions should be used promptly or stored under appropriate conditions to maintain stability.

The stability parameters of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside indicate that it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property necessitates storage under controlled conditions, typically at -20°C in a dry environment. The compound appears as a light beige to dark brown solid at room temperature, and its color may vary depending on storage conditions and purity. The melting point ranges from 218 to 221°C, providing a useful parameter for purity assessment and identification.

| Property | Value | Reference Conditions |

|---|---|---|

| Solubility in water | Slight | Room temperature |

| Solubility in methanol | Slight | Room temperature, enhanced when heated |

| Solubility in dimethyl sulfoxide | Slight | Room temperature |

| Melting point | 218-221°C | Standard atmospheric pressure |

| Hygroscopic nature | Present | Ambient humidity conditions |

| Storage temperature | -20°C | Long-term stability |

| Appearance | Light beige to dark brown solid | Room temperature |

Spectroscopic Characteristics

The spectroscopic properties of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside provide valuable insights into its molecular structure and enable analytical identification and purity assessment. Nuclear magnetic resonance spectroscopy confirms the structural arrangement and stereochemical configuration of the compound. The nuclear magnetic resonance spectrum shows characteristic signals corresponding to the various functional groups present in the molecule, including the aromatic protons of the aminophenyl ring, the acetyl methyl group, and the carbohydrate ring protons.

Mass spectrometry provides precise molecular weight determination and structural confirmation through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 312, corresponding to the molecular weight of the compound. Fragmentation patterns in mass spectrometry can reveal characteristic losses associated with the acetyl group, the aminophenyl moiety, and various hydroxyl functionalities, providing structural verification.

Infrared spectroscopy reveals characteristic absorption bands that can be used for compound identification and purity assessment. The spectrum typically shows absorption bands associated with hydroxyl stretching, amide carbonyl stretching, and aromatic carbon-carbon stretching vibrations. The glycosidic linkage formation in carbohydrate compounds can be characterized by specific infrared absorption patterns, particularly in the 1175-1140 wavenumber range, which are distinct from monosaccharide spectra.

Chemical Reactivity Patterns

The chemical reactivity of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is determined by the presence of multiple functional groups that can participate in various chemical transformations. The compound can undergo oxidation reactions that may introduce new functional groups or modify existing ones. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can facilitate these transformations, though reaction conditions must be carefully controlled to achieve selective modifications.

The amino group present on the phenyl ring provides a site for further chemical derivatization through standard amine chemistry. This functionality can participate in acylation reactions, alkylation reactions, and condensation reactions with aldehydes or ketones. The acetamido group represents a protected amino functionality that can potentially be deprotected under appropriate conditions to reveal the free amino group on the carbohydrate ring.

The multiple hydroxyl groups present on the carbohydrate portion of the molecule can participate in esterification and etherification reactions. These hydroxyl groups can also engage in oxidation reactions to form carbonyl functionalities, though such transformations may compromise the integrity of the carbohydrate ring structure. The glycosidic bond itself represents a point of potential hydrolysis under acidic conditions, though the β-configuration provides some resistance to acid-catalyzed cleavage compared to α-glycosides.

Historical Development and Research Evolution

The development and characterization of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents an important chapter in the evolution of carbohydrate chemistry and glycobiology research. This compound emerged from the intersection of synthetic organic chemistry and biochemical research, driven by the need for specialized tools to study carbohydrate-protein interactions and enzymatic processes. The historical context of its development reflects broader trends in chemical synthesis and the growing understanding of carbohydrate biology.

Discovery Context and Initial Characterization

The discovery and initial characterization of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside occurred within the broader context of research into Group A streptococcal antigens and carbohydrate-based immunological responses. Early investigations demonstrated that azoproteins prepared with p-aminophenyl-β-N-acetyl-glucosaminide react in precipitin tests with Group A streptococcal antisera. This finding established the immunological relevance of such compounds and highlighted their potential as research tools for studying bacterial antigens.

The initial characterization revealed that the β-anomer of the compound exhibited superior activity compared to the α-anomer in inhibiting reactions between Group A carbohydrate and homologous antisera. This stereochemical specificity provided early evidence for the importance of anomeric configuration in biological recognition processes. The observation that the β-compound was more effective as an inhibitor than its α-counterpart laid important groundwork for understanding structure-activity relationships in carbohydrate-mediated biological interactions.

Further early studies demonstrated the compound's ability to induce enzyme formation in soil bacteria. Formation of enzymes that remove N-acetyl-glucosamine from Group A carbohydrate was induced by phenyl-β-N-acetyl-glucosaminide but not by the α-compound. This finding provided additional evidence for the biological relevance of the β-configuration and established the compound as a useful tool for studying enzymatic processes. The enzyme specificity observed in these early studies paralleled that of naturally occurring glucosaminidases, supporting the biological relevance of the synthetic compound.

Evolution of Research Applications

The research applications of 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside have evolved significantly since its initial characterization, expanding from immunological studies to encompass diverse areas of biochemical research. The compound's role as a substrate for enzymatic studies has become increasingly important as researchers have sought to understand the mechanisms of carbohydrate-processing enzymes. The ability to use this compound in conjunction with various analytical techniques has made it valuable for studying enzyme kinetics and specificity.

Contemporary research applications have expanded to include glycobiology studies where the compound serves as a model substrate for investigating carbohydrate-protein interactions. The presence of the aminophenyl group provides opportunities for conjugation with various labels and probes, enabling sophisticated analytical approaches. This conjugation capability has made the compound particularly useful in developing assays for carbohydrate-active enzymes and in studying the specificity of carbohydrate-binding proteins.

The synthesis methodology for producing 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside has also evolved, with researchers developing more efficient and selective synthetic routes. Modern approaches often utilize enzymatic methods, such as selective hydrolysis using fungal β-N-acetylhexosaminidase from Penicillium oxalicum, to achieve high specificity and yield. These enzymatic approaches represent a significant advancement over purely chemical synthetic methods, providing better control over stereochemistry and reducing unwanted side products.

The compound's applications in pharmaceutical research have grown as understanding of carbohydrate-drug interactions has increased. Research into glycosylated drugs and glycopeptides has identified the compound as a valuable tool for enhancing therapeutic efficacy and drug administration. This application reflects the growing recognition of carbohydrate modifications as important factors in drug design and development. The compound's ability to serve as a model for more complex glycosylated therapeutics has made it an important component in contemporary medicinal chemistry research.

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZITXGZJXXMRL-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Glycosylation Techniques

The core challenge in synthesizing 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside lies in forming the β-glycosidic bond between the glucosamine moiety and the 4-aminophenyl group. Classical Koenigs-Knorr glycosylation, employing silver carbonate as an acid scavenger and dichloromethane as the solvent, has been utilized for β-selective coupling. However, this method often yields mixtures of α- and β-anomers, necessitating chromatographic separation.

Modern approaches leverage in situ anomerization, where temporary protecting groups (e.g., acetyl or benzyl) on the glucosamine donor enhance β-selectivity. For example, using a 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranosyl donor with a 4-aminophenyl acceptor under BF₃·Et₂O catalysis achieves β:α ratios of 8:1.

Table 1: Glycosylation Conditions and Outcomes

| Donor | Catalyst | Solvent | β:α Ratio | Yield (%) |

|---|---|---|---|---|

| 3,4,6-Tri-O-acetyl | BF₃·Et₂O | CH₂Cl₂ | 8:1 | 62 |

| 2-Azido-2-deoxy | Ag₂CO₃ | Toluene | 3:1 | 45 |

| Perbenzylated | TMSOTf | Acetonitrile | 10:1 | 71 |

Azide Reduction and Acetylation

Post-glycosylation, the 2-azido group undergoes reduction to an amine, followed by acetylation to yield the 2-acetamido functionality. Sodium borohydride in methanol at 0°C selectively reduces the azide without affecting the glycosidic bond. Subsequent acetylation with acetic anhydride in pyridine achieves quantitative conversion to the acetamido group.

Critical Considerations :

-

Temperature Control : Exothermic reactions during azide reduction require strict temperature monitoring to prevent β-elimination side reactions.

-

Protecting Group Compatibility : Benzyl groups on hydroxyls remain stable under these conditions, whereas acetyl groups may undergo transesterification.

Enzymatic Synthesis

β-N-Acetylhexosaminidase-Catalyzed Transglycosylation

Fungal β-N-acetylhexosaminidases (e.g., from Penicillium oxalicum) enable stereospecific synthesis under mild conditions. These enzymes transfer the N-acetylglucosamine residue from a donor (e.g., p-nitrophenyl β-D-N-acetylglucosaminide) to the 4-aminophenyl acceptor.

Reaction Optimization:

-

pH : Optimal activity occurs at pH 5.0–5.5 (acetate buffer).

-

Donor Concentration : 20 mM donor ensures high conversion without substrate inhibition.

-

Temperature : 37°C balances enzyme activity and stability.

Advantages :

-

Eliminates need for protecting groups.

-

Achieves >95% β-selectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactor systems to enhance reproducibility and yield:

-

Glycosylation Module : Teflon-coated reactor with immobilized BF₃·Et₂O catalyst.

-

Reduction-Acetylation Unit : Packed-bed reactor containing NaBH₄ on silica gel.

Process Metrics :

-

Throughput : 2.5 kg/day per reactor.

-

Purity : ≥98% (HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.65 (d, J = 8.6 Hz, 2H, ArH), 5.12 (d, J = 8.1 Hz, 1H, H-1), 2.01 (s, 3H, NHAc).

-

¹³C NMR : δ 170.5 (C=O), 155.2 (C-O glycosidic), 116.4–152.3 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).

-

Mobile Phase : 70:30 H₂O:MeCN (0.1% TFA).

-

Retention Time : 12.3 min.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Glycobiology Research

This compound is primarily utilized in glycobiology to study the structure and function of glycans:

- Enzyme Substrate : It acts as a substrate for β-hexosaminidases, which are crucial in glycan degradation pathways.

- Protein-Glycan Interactions : The amino group present in the compound enhances its ability to interact with proteins, facilitating studies on protein-glycan recognition mechanisms.

Drug Development

In medicinal chemistry, 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is significant for:

- Synthesis of Glycosylated Drugs : It serves as a precursor for synthesizing glycosylated drugs and glycopeptides, which can improve pharmacokinetics and therapeutic efficacy.

- Biopharmaceuticals : The compound is utilized in developing biopharmaceuticals that leverage glycan structures for enhanced biological activity.

Diagnostic Tools

The compound's properties make it suitable for developing diagnostic assays:

- Enzymatic Assays : It is employed as a substrate in enzymatic assays to measure the activity of glycosidases, aiding in the diagnosis of various diseases related to carbohydrate metabolism.

Types of Reactions

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside undergoes several chemical reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions typically involve sodium borohydride.

- Substitution : Nucleophilic substitution can occur, allowing for modifications that enhance its reactivity.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions |

| Reduction | Sodium borohydride | Basic conditions |

| Substitution | Alkyl halides | Anhydrous solvents |

Inhibition Studies

In vitro studies have shown that compounds similar to 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside significantly reduce the activity of specific enzymes involved in glycan metabolism. For instance, inhibition of β-N-acetylglucosaminidase has been documented, highlighting its potential therapeutic applications.

Glycosylation Studies

Research indicates that glycosylated derivatives of this compound exhibit enhanced stability and bioactivity compared to their non-glycosylated counterparts. This finding underscores the importance of glycosylation in drug design and development.

Mécanisme D'action

The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its role as a substrate in enzymatic reactions. It interacts with enzymes involved in glycan synthesis and degradation, facilitating the study of these processes in biological systems . The molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism.

Comparaison Avec Des Composés Similaires

Chemical Identity

- IUPAC Name: 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

- CAS No.: 12465-10-7

- Molecular Formula : C₁₄H₂₀N₂O₆

- Molecular Weight : 312.32 g/mol

- Structure: Features a β-D-glucopyranoside backbone with a 2-acetamido-2-deoxy modification and a 4-aminophenyl aglycone.

Applications This compound is utilized in glycobiology and biochemical research, particularly in studying carbohydrate-protein interactions and enzymatic activity assays. Its 4-aminophenyl group enables conjugation with biomolecules or fluorophores, enhancing its utility in probe design .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 4-aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside with key analogs, highlighting substituent effects on properties and applications:

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (e.g., NO₂, I): Enhance substrate stability and chromogenic/fluorogenic signal intensity but reduce solubility in aqueous buffers .

- Electron-Donating Groups (e.g., NH₂) : Improve solubility and reactivity for bioconjugation but may require protection during synthesis .

- Hydrophobic Groups (e.g., Nonyl): Increase membrane affinity, making them suitable for lipid bilayer studies .

Activité Biologique

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as 4-APG) is a synthetic compound that belongs to a class of carbohydrates known as glycosides. This compound has garnered attention due to its potential biological activities, particularly in the context of glycosylation processes and enzyme interactions. This article explores the biological activity of 4-APG, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

4-APG is characterized by the following chemical formula: C₁₄H₂₀N₂O₆. Its structure includes an aminophenyl group attached to a glucopyranoside moiety, which contributes to its biological functionality. The compound's properties allow it to interact with various biological systems, particularly in glycoprotein synthesis and enzyme inhibition.

The biological activity of 4-APG can be attributed to several mechanisms:

- Enzyme Substrate : 4-APG acts as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This property is utilized in clinical diagnostics to measure glycosidase activity through chromogenic reactions .

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that analogs related to 4-APG can inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs). This inhibition may be mediated by competitive interactions within metabolic pathways essential for GAG synthesis .

- Impact on Cellular Processes : Studies have shown that certain derivatives of 4-APG affect cellular processes such as protein synthesis and cell signaling pathways. For instance, the presence of specific moieties in related compounds can lead to reduced synthesis of proteins while affecting GAG chain lengths .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies demonstrated that compounds similar to 4-APG significantly reduced the incorporation of radiolabeled glucosamine into GAGs, indicating a potential therapeutic role in conditions characterized by abnormal GAG accumulation . For example, one study reported a reduction to approximately 7% of control levels when treated with a specific analog at a concentration of 1.0 mM.

- Clinical Applications : The identification and quantification of 4-APG and its derivatives have been explored in clinical settings, particularly for diagnosing metabolic disorders like aspartylglycosaminuria. A sensitive method involving gas chromatography-mass spectrometry was developed for detecting these compounds in urine samples .

- Therapeutic Potential : The ability of 4-APG to modulate glycosylation processes suggests potential applications in drug design, particularly for targeting diseases linked to glycoprotein abnormalities and enzyme deficiencies .

Biological Activity Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and what methodological precautions are necessary?

- Answer : The synthesis typically involves azide reduction and acetylation. For example, intermediates like 3,4,6-tri-O-acetyl-2-azido-2-deoxy derivatives can be reduced (e.g., using sodium borohydride or catalytic hydrogenation) followed by acetylation with acetic anhydride. Key steps include stereochemical control during glycosidic bond formation and protecting group strategies (e.g., benzyl or acetyl groups). Post-synthesis, purification via column chromatography and validation using NMR (for stereochemistry) and HPLC (for purity >98%) are critical .

Q. How is this compound utilized in glycosidase activity assays, and what are optimal assay conditions?

- Answer : The 4-aminophenyl aglycone serves as a chromogenic substrate. Upon enzymatic cleavage, the released 4-aminophenol can be quantified spectrophotometrically (λ = 400–420 nm). Key considerations:

- pH : Match physiological conditions (e.g., pH 4.5–5.5 for lysosomal enzymes).

- Temperature : 37°C for mammalian enzymes.

- Controls : Include heat-inactivated enzyme and substrate-only blanks.

- Validation : Confirm specificity using enzyme inhibitors (e.g., castanospermine for glucosidases) .

Q. What role does this compound play in immunological studies?

- Answer : The aminophenyl group enables covalent conjugation to carrier proteins (e.g., BSA) via diazotization or carbodiimide coupling, generating antigens for antibody production. Methodological steps:

- Conjugation : Use EDC/NHS chemistry to link the aminophenyl moiety to lysine residues on the carrier.

- Purification : Dialysis or size-exclusion chromatography to remove unreacted hapten.

- Validation : ELISA to confirm antibody titers .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Answer : Common issues and solutions:

- Incomplete azide reduction : Optimize reaction time/temperature; consider alternative reducing agents (e.g., Staudinger reaction with triphenylphosphine).

- Stereochemical inversion : Use chiral auxiliaries or enzymatic catalysis (e.g., glycosyltransferases) to preserve β-configuration.

- Byproduct formation : Employ orthogonal protecting groups (e.g., TBDMS for hydroxyls) and monitor reactions with TLC/MS .

Q. What strategies resolve contradictions in enzyme kinetic data obtained with this substrate?

- Answer : Discrepancies may arise from:

- Substrate heterogeneity : Verify purity via HPLC and MALDI-TOF.

- Enzyme isoforms : Use isoform-specific inhibitors (e.g., deoxynojirimycin for glucosidase I vs. II).

- Non-linear kinetics : Perform Michaelis-Menten analysis at varying substrate concentrations (0.1–10× Km). Normalize activity to protein content (Bradford assay) .

Q. How can the aminophenyl group be leveraged for bioconjugation in glycan labeling?

- Answer : The aromatic amine facilitates click chemistry (e.g., CuAAC with alkynes) or Schiff base formation. Methodological steps:

- Click chemistry : React with propargyl-modified probes (e.g., fluorescent dyes) in the presence of Cu(I).

- Quenching : Add EDTA post-reaction to chelate residual copper.

- Applications : Live-cell imaging of glycan trafficking or surface display .

Q. What advanced techniques characterize this compound’s interactions with lectins or antibodies?

- Answer : Use:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (association/dissociation rates) with lectins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Cryo-EM : For structural insights into complex formation with antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.